molecular formula C21H26Cl2O B1669212 Clofoctol CAS No. 37693-01-9

Clofoctol

Cat. No.: B1669212
CAS No.: 37693-01-9
M. Wt: 365.3 g/mol
InChI Key: HQVZOORKDNCGCK-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Clofoctol interacts with various biomolecules to exert its antibacterial effects. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been identified as an effective compound in reducing colony formation and inducing apoptosis of Glioma Stem Cells (GSCs) . In addition, it has shown substantial antiviral activity against SARS-CoV-2 in Vero-81 cells .

Molecular Mechanism

The molecular mechanism of this compound involves the upregulation of Krüppel-like factor 13 (KLF13), a tumor suppressor gene, through this compound’s targeted binding protein, Upstream of N-ras (UNR) . This mechanism leads to the inhibition of GSCs .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented. It has been observed that this compound reduces inflammatory gene expression and improves pulmonary pathology in human ACE2 receptor transgenic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, therapeutic treatment of human ACE2 receptor transgenic mice with this compound decreased viral load, reduced inflammatory gene expression, and improved pulmonary pathology . The specific threshold effects and any toxic or adverse effects at high doses are not fully documented.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully annotated

Transport and Distribution

It is known that the peak concentration of this compound that can be achieved in human lungs is more than 20 times higher than its IC50 measured against SARS-CoV-2 in human pulmonary cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clofoctol is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 4-tert-butylphenol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Clofoctol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Clofoctol is unique in its dual action against both bacterial infections and viral replication. Similar compounds include:

This compound stands out due to its specific mechanism of action on the bacterial cell membrane and its potential antiviral properties .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O/c1-20(2,3)13-21(4,5)16-7-9-19(24)15(11-16)10-14-6-8-17(22)12-18(14)23/h6-9,11-12,24H,10,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVZOORKDNCGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045889
Record name Clofoctol
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Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37693-01-9
Record name Clofoctol
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Record name Clofoctol [INN]
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Record name Clofoctol
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URL https://www.drugbank.ca/drugs/DB13237
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Record name clofoctol
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Record name Clofoctol
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Record name Clofoctol
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Record name CLOFOCTOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Clofoctol's primary mechanism of action is the inhibition of bacterial cell wall synthesis. [] It achieves this by binding to bacterial cells through hydrophobic links, primarily targeting the cytoplasmic membrane. [, ] This binding leads to several downstream effects, including:

  • Leakage of cellular components: this compound disrupts membrane permeability, causing the release of UV-absorbing material and leakage of intracellular components like glutamate. []
  • Inhibition of energy metabolism: this compound causes a rapid decrease in intracellular ATP, not by inhibiting respiration or stimulating ATPase activity, but by disrupting the proton and potential gradients across the cytoplasmic membrane. []
  • Inhibition of protein translation: Recent studies also suggest that this compound can inhibit the translation of intracellular proteins, inducing apoptosis in certain cancer cells. [, ]
  • Activation of the unfolded protein response (UPR): this compound has been shown to activate the UPR in prostate cancer cell lines, contributing to its anti-cancer effects. [, , ]

ANone:

  • Spectroscopic data: Detailed spectroscopic data, including FT-IR, 1H NMR, MALDI-TOF, and UV-Vis spectra, are available in the literature, particularly in studies focusing on the synthesis and characterization of this compound derivatives. []

A: this compound exhibits good stability under various conditions. [] Studies have investigated its stability in different formulations, including suppositories, to optimize its delivery and shelf life. [] Information regarding its compatibility with specific materials requires further investigation.

ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action involves disrupting bacterial cell membranes and inhibiting specific cellular processes, rather than catalyzing chemical reactions.

A: Yes, computational studies have investigated the binding of this compound and its analogues to the Cdc7/Dbf4 kinase complex, a potential target for cancer therapy. [] These studies utilized molecular modeling techniques to understand this compound's binding mode and guide the design of novel inhibitors.

ANone: this compound demonstrates favorable pharmacokinetic properties, including:

  • Absorption: It is well-absorbed after both oral and rectal administration, with rectal administration leading to faster absorption and higher tissue concentrations. [, ]
  • Distribution: It exhibits good penetration into various tissues, including lung tissue, where it accumulates to levels significantly higher than plasma concentrations. [, ]

ANone: this compound displays potent in vitro and in vivo activity against a range of bacterial pathogens:

  • In vitro: It exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimal inhibitory concentrations (MICs) often close to its bactericidal concentrations (MBCs). [, ]
  • In vivo: Animal models, particularly murine pneumonia models, have demonstrated the efficacy of this compound in treating respiratory tract infections. [] The area under the curve/MIC (AUC/MIC) ratio was identified as a key PK/PD parameter correlating with its in vivo efficacy. []
  • Clinical Trials: Clinical studies have demonstrated this compound's efficacy in treating various respiratory tract infections in humans, including acute bronchitis, bronchiectasis, and pneumonia. [, ]

ANone: The research papers provided do not mention specific biomarkers or diagnostic tools directly associated with this compound efficacy or treatment response.

ANone: Various analytical methods have been employed to study this compound:

  • Microbiological assays: These assays utilize reference microorganisms like S. aureus and B. cereus to determine this compound concentrations in biological samples. []
  • HPLC (High-Performance Liquid Chromatography): HPLC techniques, particularly those coupled with sensitive detectors, enable the accurate quantification of this compound in plasma and tissues. []

ANone: Specific information regarding the ecotoxicological effects and environmental degradation of this compound is not readily available in the provided research papers. Further investigation is needed to assess its potential environmental impact and explore strategies for mitigation.

ANone: While the research papers mention the use of various analytical methods for studying this compound, they do not provide specific details regarding the validation of these methods, including accuracy, precision, and specificity.

A: this compound was first synthesized in the 1960s and initially investigated for its antibacterial properties against Gram-positive bacteria. [] Early research focused on its mechanism of action, pharmacokinetics, and efficacy in treating respiratory tract infections. [, , ] Over time, research has expanded to explore its potential in other areas, including cancer therapy, highlighting its diverse biological activities. [, , , , ]

A: Yes, this compound research demonstrates cross-disciplinary applications, particularly between microbiology, pharmacology, and oncology. Its initial use as an antibacterial agent has paved the way for exploring its potential as an anti-cancer and anti-viral agent. [, , , , , , ] This highlights the importance of collaborative research efforts to fully understand this compound's diverse biological activities and therapeutic potential.

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